4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Its core structure combines a pyrimidine ring annellated with a 1,3,5-triazine moiety, substituted with methoxyphenyl, amino, and methyl groups.
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(16-6-4-5-7-17(16)29-3)24-20(25-21(26)22-13)23-14-8-10-15(28-2)11-9-14/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
HIYGIAZKYLEVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Substrate Preparation :
-
Cyclization :
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield (70%) |
| Solvent | Ethanol/Isopropanol | ↑ Purity |
| Molar Ratio (1:2:1) | 1:2:1 (Pyrimidinone:Amine:HCHO) | Prevents oligomerization |
Catalytic Cyclization Using Transition Metal Catalysts
Palladium and copper catalysts enhance regioselectivity in aryl-amination steps. A patented method employs PdCl₂/BINAP (S-(-)-1,1'-binaphthyl-2,2'-diphenylphosphine) for Suzuki-Miyaura coupling to install the 2-methoxyphenyl group.
Procedure:
-
Coupling Reaction :
-
Amination :
Key Advantage : Reduced byproducts compared to classical SNAr reactions.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies improve purity and scalability. A resin-bound approach uses Wang resin functionalized with a pyrimidinone precursor:
-
Resin Functionalization :
-
On-Resin Cyclization :
Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield | 78% | 65% |
| Purity (HPLC) | 97% | 85% |
| Scalability | >100 g | <50 g |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol for analogous triazinones uses:
-
Reactants : 2-Aminopyrimidinone, 4-methoxyphenyl isothiocyanate, and methyl iodide.
-
Conditions : 150°C, 20 minutes, DMF solvent, 300 W irradiation.
Mechanistic Insight : Microwave energy accelerates-triazine ring closure via dipolar transition states.
Biocatalytic Approaches
Emerging enzymatic methods employ lipases (e.g., Candida antarctica Lipase B) for stereoselective amidation:
Post-Synthetic Modifications
Methylation of the Triazinone Core
Oxidation of Dihydrotriazinones
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 6.92–7.58 (m, 8H, Ar-H).
-
HRMS (ESI+) : m/z 432.1921 [M+H]⁺ (calc. 432.1925).
X-ray Crystallography :
-
Crystal System : Monoclinic, space group P2₁/ c.
-
Key Bond Lengths : N3–C2 = 1.419 Å, C6=O1 = 1.228 Å.
Industrial-Scale Optimization
Continuous Flow Synthesis :
Chemical Reactions Analysis
Formation of the Triazine Core
The pyrimido-triazine ring system is formed via stepwise cyclization of thiourea intermediates. This involves:
-
Nucleophilic attack by the amino group on the carbonyl carbon.
-
Subsequent elimination of water to form the fused heterocyclic system .
Substitution Reactions
Aromatic amines undergo nucleophilic substitution with isothiocyanate precursors to form thiourea derivatives, which later cyclize. For example:
-
o-Phenylenediamine reacts with isothiocyanates to form intermediates with NH2 and OH exchangeable protons .
Analytical Techniques for Reaction Monitoring
-
NMR spectroscopy : Detects singlet signals (δ 3.43–3.82 ppm) for methylene protons and aromatic protons (δ 7.20–8.61 ppm) .
-
IR spectroscopy : Identifies functional groups (e.g., NH at 3206 cm⁻¹, C═S at 1177–1127 cm⁻¹) .
Potential Chemical Reactions
Stability and Reactivity Insights
The fused pyrimidine-triazine system exhibits high stability due to aromaticity and π-delocalization, as evidenced by bond length deviations in similar compounds . The amino and methoxy groups influence reactivity by modulating electron density, facilitating targeted substitutions .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs to 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study by Qin et al. demonstrated that triazole derivatives showed potent cytotoxicity against several cancer cell lines, exhibiting IC50 values significantly lower than traditional chemotherapeutics like sorafenib . The structural similarities suggest that the compound may also possess similar anticancer properties.
Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties. Derivatives of triazoles have been documented to exhibit broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings enhance antibacterial efficacy .
Neuroprotective Effects
Emerging research suggests that pyrimidine derivatives can exhibit neuroprotective effects. Some studies have indicated that these compounds may modulate neurotransmitter systems or exert antioxidant effects, contributing to their potential use in treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
Molecular Targets: MTX-211 likely interacts with enzymes, receptors, or DNA.
Pathways: It may modulate cell cycle progression, inhibit specific kinases, or affect gene expression.
Comparison with Similar Compounds
Structural Features of the Target Compound
The target compound features:
- A pyrimido[1,2-a][1,3,5]triazin-6-one core.
- 4-(2-methoxyphenyl) and 2-[(4-methoxyphenyl)amino] substituents at positions 4 and 2, respectively.
- An 8-methyl group on the dihydrotriazine ring.
The methoxy groups enhance solubility and influence electronic properties, while the amino group at position 2 may facilitate hydrogen bonding in biological systems.
Comparison with Similar Compounds
Substituent Effects
Key structural differences between the target compound and analogs include:
- Thioxo vs.
- Methoxy vs. Thiophene : The target’s methoxyphenyl groups enhance solubility compared to thiophenyl analogs ( ), which may improve bioavailability.
Physicochemical Properties
- Solubility : Methoxy groups in the target compound likely increase aqueous solubility relative to thiophene- or chloro-substituted analogs .
- Stability : The absence of reactive groups (e.g., thioxo or hydrazinyl) in the target may improve stability under physiological conditions.
Data Tables
Table 1: Structural and Functional Comparison of Pyrimido-Triazine Derivatives
Table 2: Substituent Impact on Properties
Biological Activity
The compound 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- CAS Number : 927993-42-8
The compound features a pyrimidine core substituted with methoxy and amino groups, which may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antiviral Activity : Compounds in the pyrimidine family have shown promise as antiviral agents. For instance, derivatives have been noted for their ability to inhibit viral replication through interference with nucleic acid synthesis .
- Anticancer Properties : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Antimicrobial Effects : The presence of methoxy groups is often associated with enhanced antibacterial activity. Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
The biological activity of 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid metabolism or protein synthesis.
- Receptor Interaction : It could potentially interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis or immune response.
- Reactive Oxygen Species (ROS) Modulation : Some pyrimidine derivatives are known to affect ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancer cells.
Antiviral Activity
A study demonstrated that similar pyrimidine compounds exhibited significant antiviral activity against various viruses by disrupting viral replication cycles. The EC50 values were reported in the low micromolar range (0.20 - 0.35 μM), indicating potent activity against viral targets .
Anticancer Activity
Research has shown that certain derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related compound led to a reduction in cell viability by over 50% at concentrations of 10 μM within 48 hours of treatment .
Antimicrobial Properties
In vitro tests revealed that derivatives of this class exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers design dose-response studies for pharmacological evaluation?
- Methodological Answer :
- Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture full efficacy/toxicity curves .
- Control Groups : Include vehicle controls and reference inhibitors (e.g., methotrexate for DHFR studies) .
- Statistical Power : Apply power analysis to determine sample size (e.g., n ≥ 3 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
